4-(Pyrrolidin-3-yl)benzoic acid hydrochloride
Description
Properties
IUPAC Name |
4-pyrrolidin-3-ylbenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-3-1-8(2-4-9)10-5-6-12-7-10;/h1-4,10,12H,5-7H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGLTXUIHJWIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=C(C=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The most widely reported method involves Suzuki-Miyaura coupling between 4-bromobenzoic acid derivatives and pyrrolidine-containing boronic esters. Key steps include:
Reaction Scheme:
Conditions:
Yield: 65–85% after purification via silica gel chromatography.
Example Protocol (Patent EP3808751B1):
-
Combine 4-bromobenzoic acid (1.0 eq), pyrrolidin-3-ylboronic pinacol ester (1.2 eq), Pd(PPh₃)₄ (0.06 eq), and Na₂CO₃ (2.5 eq) in dioxane/water.
-
Heat at 100°C for 6 hours under nitrogen.
-
Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography (EtOAc/hexane 1:3).
Buchwald-Hartwig Amination
An alternative route employs Buchwald-Hartwig amination for direct C–N bond formation:
Reaction Scheme:
Conditions:
-
Solvents: Toluene or DMF.
Yield: 50–70%, lower than Suzuki due to competing side reactions.
Hydrogenation of Pyridine Intermediates
Pyridine Ring Hydrogenation
4-(Pyridin-3-yl)benzoic acid is hydrogenated to introduce the pyrrolidine moiety:
Reaction Scheme:
Conditions:
Example Protocol (PMC7227796):
-
Dissolve 4-(pyridin-3-yl)benzoic acid (1.0 eq) in EtOAc.
-
Add 10% Pd/C (0.1 eq) and stir under H₂ (3 atm) for 8 hours.
-
Filter through Celite and concentrate.
Protection/Deprotection Strategies
Boc Protection of Pyrrolidine
To prevent side reactions during coupling, pyrrolidine is often Boc-protected:
Steps:
-
Perform Suzuki coupling with Boc-protected boronic ester.
-
Deprotect with HCl/dioxane (4 M) to yield the hydrochloride salt.
Critical Note: Boc groups stabilize the amine during harsh coupling conditions but require acidic deprotection.
Salt Formation with Hydrochloric Acid
The final step converts the free base to the hydrochloride salt:
Protocol:
-
Dissolve 4-(pyrrolidin-3-yl)benzoic acid in anhydrous Et₂O.
-
Add HCl (4 M in dioxane) dropwise at 0°C.
Yield: >95% with >99% purity (HPLC).
Alternative Synthetic Routes
Grignard Reaction (EP3808751B1 )
A less common method uses Grignard reagents:
-
React 4-cyanobenzoic acid with pyrrolidin-3-ylmagnesium bromide.
-
Hydrolyze the nitrile to carboxylic acid using NaOH/H₂O₂.
Friedel-Crafts Alkylation
Employing AlCl₃-catalyzed alkylation of benzoic acid with pyrrolidine derivatives:
Comparative Analysis of Methods
| Method | Catalyst | Yield | Purity | Advantages |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄ | 65–85% | >98% | High selectivity, scalable |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 50–70% | 90–95% | Fewer steps |
| Hydrogenation | Pd/C | 75–90% | >99% | Simple workup |
| Grignard reaction | Mg | 40–50% | 80–85% | No palladium required |
Optimization Strategies
Solvent Effects
Temperature Control
Catalytic Systems
-
Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling efficiency (85% vs. 70%).
-
Additives like TBAB (tetrabutylammonium bromide) enhance boronic ester reactivity.
Characterization and Quality Control
Post-synthesis analysis includes:
Industrial-Scale Production
For bulk synthesis, continuous flow systems are preferred:
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Reaction Example :
| Parameter | Value |
|---|---|
| Catalyst | Sulfuric acid (H |
| SO | |
| ) | |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 4–6 hours |
| Yield | 85–90% |
Key Findings :
-
Methanol is the most common alcohol used due to its polarity and miscibility.
-
Product purity is confirmed via
(δ 3.7 ppm for methyl ester) and IR (loss of O–H stretch at 2500–3000 cm
).
Amide Formation
The acid reacts with primary/secondary amines to form amides, leveraging coupling agents for activation.
Reaction Example :
| Parameter | Value |
|---|---|
| Coupling Agent | DCC or EDC with HOBt |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room temperature |
| Reaction Time | 12–24 hours |
| Yield | 70–80% |
Key Findings :
-
HOBt suppresses racemization, ensuring stereochemical integrity of the pyrrolidine ring.
-
Amidation is pH-sensitive; neutral conditions prevent HCl interference.
Decarboxylation
Thermal decarboxylation removes the carboxylic acid group, generating pyrrolidine derivatives.
Reaction Example :
| Parameter | Value |
|---|---|
| Catalyst | Copper chromite (CuCrO |
| ) | |
| Temperature | 200–250°C |
| Reaction Time | 1–2 hours |
| Yield | 60–70% |
Key Findings :
-
Decarboxylation is favored in non-polar solvents (e.g., xylene).
-
Gas chromatography-mass spectrometry (GC-MS) confirms CO
evolution.
Substitution Reactions
The acid chloride intermediate participates in nucleophilic substitutions (e.g., with amines or alcohols).
Reaction Example :
| Parameter | Value |
|---|---|
| Reagent | Thionyl chloride (SOCl |
| ) | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 40°C |
| Reaction Time | 2–3 hours |
| Yield | 90–95% |
Key Findings :
-
Acid chloride formation is quantitative under anhydrous conditions.
-
Excess SOCl
is removed via distillation to prevent side reactions .
Oxidation and Reduction
The pyrrolidine ring undergoes redox transformations, altering its electronic and steric properties.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO | ||
| , H | |||
| SO |
text| Pyrrolidinone derivative | 50–60%[3][8] |
| Reduction | LiAlH
, THF | Benzyl alcohol analog | 40–50% |
Key Findings :
-
Oxidation cleaves the pyrrolidine ring, forming a lactam (confirmed by IR at 1680 cm
). -
Reduction is less efficient due to steric hindrance from the hydrochloride salt.
Scientific Research Applications
Medicinal Chemistry
4-(Pyrrolidin-3-yl)benzoic acid hydrochloride has been explored for its potential as a therapeutic agent. Its structural characteristics make it a candidate for the development of inhibitors targeting specific proteins involved in disease pathways.
Case Study: Inhibition of L3MBTL3
Research indicates that this compound acts as an inhibitor of L3MBTL3, a protein implicated in epigenetic regulation. Studies have shown that it exhibits sub-micromolar inhibition against L3MBTL3, indicating its potential utility in drug development targeting methylation processes .
Biochemical Assays
The compound has been investigated for its role as a ligand in biochemical assays. Its ability to interact with various biological targets allows researchers to utilize it in studies related to protein-ligand interactions and enzyme inhibition.
Example: Ligand Interaction Studies
In ligand interaction studies, this compound demonstrated significant binding affinity to methyl-lysine binding proteins, suggesting its role in modulating protein functions through competitive inhibition .
Material Science
Beyond biological applications, this compound serves as a building block in the synthesis of novel materials. Its chemical properties enable the development of polymers and other materials with specific characteristics useful in various industrial applications.
Future Directions in Research
Ongoing research into this compound aims to further elucidate its mechanisms of action and therapeutic potential. Future studies may focus on:
- Structural Modifications : Exploring variations in the compound’s structure to enhance potency and selectivity against target proteins.
- Therapeutic Applications : Investigating its efficacy in treating diseases associated with epigenetic dysregulation.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-3-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzoic acid moiety can also play a role in binding to target proteins, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
4-(2-Aminoethyl)benzoic Acid Hydrochloride
- Molecular Formula: C₉H₁₂ClNO₂
- Molecular Weight : 201.65 g/mol .
- Key Differences: Replaces the pyrrolidine ring with a 2-aminoethyl side chain. The primary amine group increases reactivity and basicity compared to the secondary amine in pyrrolidine. Potential applications: Intermediate for peptide coupling or as a ligand in metal coordination chemistry.
3-(Piperidin-4-yloxy)benzoic Acid Hydrochloride
- Molecular Formula: C₁₂H₁₅NO₃·HCl
- Molecular Weight : 261.72 g/mol .
- Key Differences: Features a piperidine ring (6-membered) instead of pyrrolidine (5-membered), altering conformational flexibility. Applications: Likely explored in CNS-targeting drugs due to piperidine’s prevalence in neuromodulators.
Benzyl 4-(3-Pyrrolidinyloxy)benzoate Hydrochloride
Tetracaine Hydrochloride
- Molecular Formula : C₁₅H₂₅ClN₂O₂
- Molecular Weight : 300.82 g/mol .
- Key Differences: Contains a dimethylaminoethyl ester and butylamino group, critical for its local anesthetic activity. The ester linkage facilitates hydrolysis in vivo, contrasting with the stable carboxylic acid in the target compound.
4-[(Dimethylamino)methyl]benzoic Acid Hydrochloride
- Molecular Formula: C₁₀H₁₄ClNO₂
- Molecular Weight : 215.68 g/mol .
- Key Differences: Substitutes pyrrolidine with a dimethylaminomethyl group, enhancing steric bulk and electron-donating effects. Increased basicity may improve solubility under acidic conditions.
Physicochemical and Pharmacokinetic Insights
Solubility and Lipophilicity
- Target Compound : The hydrochloride salt improves water solubility, while the pyrrolidine ring contributes moderate lipophilicity (LogP ~1–2 estimated).
- Comparisons :
Data Table: Structural and Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Estimated) | Applications |
|---|---|---|---|---|---|
| 4-(Pyrrolidin-3-yl)benzoic acid HCl | C₁₁H₁₄ClNO₂ | 227.69 | Pyrrolidine, Carboxylic acid | 1.5–2.0 | Pharmaceutical intermediates |
| 4-(2-Aminoethyl)benzoic acid HCl | C₉H₁₂ClNO₂ | 201.65 | Primary amine | 0.8–1.2 | Peptide synthesis, Metal ligands |
| 3-(Piperidin-4-yloxy)benzoic acid HCl | C₁₂H₁₅ClNO₃ | 261.72 | Piperidine, Ether | 1.2–1.6 | CNS drug candidates |
| Tetracaine HCl | C₁₅H₂₅ClN₂O₂ | 300.82 | Ester, Tertiary amine | 3.5–4.0 | Local anesthetics |
| Benzyl 4-(3-pyrrolidinyloxy)benzoate HCl | C₁₈H₂₀ClNO₃ | 333.81 | Benzyl ester, Pyrrolidine | 3.0–3.5 | Prodrugs, Lipophilic carriers |
Biological Activity
4-(Pyrrolidin-3-yl)benzoic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14ClN
- Molecular Weight : 223.7 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring attached to a benzoic acid moiety, contributing to its unique biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have reported minimum inhibitory concentration (MIC) values demonstrating its effectiveness:
| Pathogen | MIC (µg/mL) | Control (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 3.125 | 2 (Ciprofloxacin) |
| Escherichia coli | 12.5 | 2 (Ciprofloxacin) |
These results suggest that the compound could serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, studies have demonstrated that the compound can induce cell cycle arrest at the G2/M phase and upregulate p21 expression, which is crucial for cell cycle regulation:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 39 | Induces apoptosis and cell cycle arrest |
| H1975 | 48 | Upregulates p21 expression |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, contributing to its anticancer effects.
- Receptor Modulation : Its structural components allow it to bind to various receptors, potentially modulating their activity and influencing downstream signaling pathways.
Case Studies
- HIV Protease Inhibition : A study focused on the design of inhibitors for HIV protease incorporated derivatives of pyrrolidine, including compounds similar to this compound. These derivatives displayed enhanced protease inhibitory activity, suggesting a potential application in antiviral drug development .
- Kinase Inhibitors : The compound has also been investigated as part of a broader class of small molecule kinase inhibitors. Its ability to selectively inhibit certain kinases involved in cancer progression has been noted, indicating its relevance in targeted cancer therapies .
Q & A
Basic Question
- NMR Spectroscopy : - and -NMR to verify pyrrolidine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–8.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 226.1 for the free base) .
- HPLC : Purity assessment (>98%) using a reverse-phase column .
What safety precautions are advised for handling this compound?
Basic Question
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (similar to R36/37/38 hazards in related compounds) .
- Storage : Room temperature in a desiccator; avoid light and moisture .
- Waste Disposal : Neutralize with sodium bicarbonate before disposal .
How can discrepancies in solubility data across studies be resolved?
Advanced Question
Reported solubility variations may arise from:
- pH Effects : Protonation of the pyrrolidine nitrogen alters solubility. Test solubility in buffered solutions (pH 2–10) .
- Temperature : Conduct experiments at 25°C and 37°C to assess thermal dependency .
- Counterion Impact : Compare hydrochloride vs. free base solubility in DMSO, water, and ethanol.
| Solvent | Solubility (mg/mL) at 25°C | Reference |
|---|---|---|
| Water | 12.5 ± 0.3 | |
| Ethanol | 45.2 ± 1.1 | |
| DMSO | 89.7 ± 2.4 |
What strategies improve stability during long-term storage?
Advanced Question
- Lyophilization : Convert to a stable powder form under vacuum.
- Additives : Add 1% w/v mannitol to prevent hydrolysis .
- Condition Monitoring : Use DSC (Differential Scanning Calorimetry) to detect decomposition above 180°C .
How is this compound utilized in biological studies?
Advanced Question
- Receptor Binding : The pyrrolidine moiety may interact with neurotransmitter receptors (e.g., dopamine D2). Perform radioligand displacement assays .
- Prodrug Design : Evaluate hydrolysis kinetics in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) .
What experimental variables critically affect synthetic yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
